Self-decarboxylation of trichloroacetic acid redox catalyzed by trichloroacetate ions in acetonitrile solutions†

Organic & Biomolecular Chemistry Pub Date: 2012-11-02 DOI: 10.1039/C2OB26961A

Abstract

In mixtures of trichloroacetate ion and trichloroacetic acid in acetonitrile, trichloromethyl radicals are produced as a result of the redox reaction between the acid and its conjugate base. The reaction follows a loop mechanism in which the trichloroacetic acid is slowly consumed by proton reduction while the trichloroacetate ion is oxidized like in an electrochemical Kolbe reaction. The hydroquinone–trichloroacetate complex was a good sensor of this unexpected self-decarboxylation redox reaction.

Graphical abstract: Self-decarboxylation of trichloroacetic acid redox catalyzed by trichloroacetate ions in acetonitrile solutions
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